4-(2-Chlorophenyl)-4-oxobutanoic acid
CAS No.: 106263-50-7
Cat. No.: VC20751166
Molecular Formula: C10H9ClO3
Molecular Weight: 212.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 106263-50-7 |
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Molecular Formula | C10H9ClO3 |
Molecular Weight | 212.63 g/mol |
IUPAC Name | 4-(2-chlorophenyl)-4-oxobutanoic acid |
Standard InChI | InChI=1S/C10H9ClO3/c11-8-4-2-1-3-7(8)9(12)5-6-10(13)14/h1-4H,5-6H2,(H,13,14) |
Standard InChI Key | JIFTXSSZTRPMNW-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C(=O)CCC(=O)O)Cl |
Canonical SMILES | C1=CC=C(C(=C1)C(=O)CCC(=O)O)Cl |
Introduction
Chemical Identity and Structural Characteristics
4-(2-Chlorophenyl)-4-oxobutanoic acid is an organic compound characterized by a butanoic acid backbone with a ketone group at the fourth carbon and a chlorophenyl substituent at the second position of the phenyl ring . This compound is also known as 4-(2-Chlorophenyl)-4-oxobutyric acid in some literature and commercial sources . The presence of the chloro group at the ortho position of the phenyl ring contributes to its unique structural and chemical properties.
Physical and Chemical Properties
The physical and chemical properties of 4-(2-Chlorophenyl)-4-oxobutanoic acid contribute to its behavior in various chemical reactions and potential applications. The compound typically exists as a solid at room temperature and exhibits characteristics typical of carboxylic acids combined with aromatic properties .
Physical Properties
Based on available data, the compound presents the following physical characteristics:
Property | Value |
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Physical State | Solid |
Molecular Weight | 212.63 g/mol |
Purity (Commercial) | 95-97% |
Chemical Characteristics
The compound's chemical behavior is largely determined by its functional groups:
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The carboxylic acid group (-COOH) imparts acidic properties, allowing it to participate in acid-base reactions and form salts with appropriate bases .
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The ketone group provides sites for nucleophilic addition reactions.
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The chlorophenyl moiety influences its reactivity, solubility, and potentially its biological activity .
The compound demonstrates solubility in organic solvents, reflecting its hydrophobic characteristics due to the aromatic chlorophenyl group .
Chemical Reactivity and Functional Group Chemistry
The chemical reactivity of 4-(2-Chlorophenyl)-4-oxobutanoic acid is determined by its functional groups, which can participate in various chemical transformations.
Analytical Methods and Characterization
Chromatographic Techniques
Purification and analysis of this compound and similar derivatives often employ:
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High-Performance Liquid Chromatography (HPLC)
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Thin-Layer Chromatography (TLC)
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Column chromatography for isolation from reaction mixtures
Applications and Biological Activity
Related Compounds and Their Applications
Related compounds with similar structural features have demonstrated various applications:
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Related phenylacetamide compounds have been studied as FFA2R modulators that can affect neutrophil activity, suggesting potential applications in inflammation research .
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4-(4-Bromophenyl)-2-(4-chlorophenyl)-4-oxobutanoic acid, which shares the oxobutanoic acid backbone with different substituents, has been cataloged in chemical databases suggesting research interest .
Structure-Activity Relationships
The position of the chloro substituent (ortho position) on the phenyl ring likely influences the compound's:
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Steric properties and molecular conformation
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Electronic distribution and reactivity patterns
Comparison with related compounds such as 4-(2-furyl)-4-oxobutanoic acid (CAS: 10564-00-8) provides insight into how heteroaromatic versus chloroaromatic substituents affect physical properties :
Compound | Molecular Weight | Boiling Point | LogP |
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4-(2-furyl)-4-oxobutanoic acid | 168.15 g/mol | 363.2°C at 760 mmHg | 1.33 |
4-(2-Chlorophenyl)-4-oxobutanoic acid | 212.63 g/mol | Not specified in available data | Not specified in available data |
Current Research Trends
Current research involving compounds with similar structural features focuses on:
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Development of receptor modulators, as seen with phenylacetamide compounds that act as positive FFA2R modulators
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Investigation of structure-activity relationships in aromatic and heteroaromatic oxobutanoic acid derivatives
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Exploration of synthetic methodologies to produce these compounds efficiently
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